REACTION_CXSMILES
|
C[Al](C)C.[NH:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1.[NH2:10][C:11]1[CH:12]=[C:13]([C:21]([O:23]C)=O)[CH:14]=[C:15]([C:17]([O:19]C)=O)[CH:16]=1.O>C(Cl)Cl>[N:5]1([C:21]([C:13]2[CH:12]=[C:11]([CH:16]=[C:15]([C:17]([N:5]3[CH2:9][CH2:8][CH2:7][CH2:6]3)=[O:19])[CH:14]=2)[NH2:10])=[O:23])[CH2:9][CH2:8][CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
19.5 mL
|
Type
|
reactant
|
Smiles
|
C[Al](C)C
|
Name
|
|
Quantity
|
3.25 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 38 h
|
Duration
|
38 h
|
Type
|
ADDITION
|
Details
|
The mixture was then poured in ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
The aqueous filtrate was extracted with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C(=O)C=1C=C(N)C=C(C1)C(=O)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |